Cas no 55893-12-4 (Pyrrolo[1,2-a]quinoline-1-ethanol,dodecahydro-6-(2Z)-2-penten-4-ynyl-, (1R,3aR,5aR,6R,9aS)- (9CI))
![Pyrrolo[1,2-a]quinoline-1-ethanol,dodecahydro-6-(2Z)-2-penten-4-ynyl-, (1R,3aR,5aR,6R,9aS)- (9CI) structure](https://ko.kuujia.com/scimg/cas/55893-12-4x500.png)
55893-12-4 structure
상품 이름:Pyrrolo[1,2-a]quinoline-1-ethanol,dodecahydro-6-(2Z)-2-penten-4-ynyl-, (1R,3aR,5aR,6R,9aS)- (9CI)
Pyrrolo[1,2-a]quinoline-1-ethanol,dodecahydro-6-(2Z)-2-penten-4-ynyl-, (1R,3aR,5aR,6R,9aS)- (9CI) 화학적 및 물리적 성질
이름 및 식별자
-
- Pyrrolo[1,2-a]quinoline-1-ethanol,dodecahydro-6-(2Z)-2-penten-4-ynyl-, (1R,3aR,5aR,6R,9aS)- (9CI)
- 2-[(1R,3aR,5aR,6R,9aS)-6-[(E)-pent-2-en-4-ynyl]-1,2,3,3a,4,5,5a,6,7,8,9,9a-dodecahydropyrrolo[1,2-a]quinolin-1-yl]ethanol
- gephyrotoxin
- Q5548689
- HTX D
- UNII-01N796R81A
- GEPHYROTOXIN, (-)-
- Pyrrolo(1,2-a)quinoline-1-ethanol, dodecahydro-6-(2Z)-2-penten-4-ynyl-, (1R,3aR,5aR,6R,9aS)-
- 75685-48-2
- Histrionicotoxin D
- 55893-12-4
- 01N796R81A
- (1R,3aR,5aR,6R,9aS)-Dodecahydro-6-(2Z)-2-penten-4-ynylpyrrolo[1,2-a]quinoline-1-ethanol
- Pyrrolo(1,2-a)quinoline-1-ethanol, dodecahydro-6-(2-penten-4-ynyl)-, (1R-(1alpha,3abeta,5aalpha,6alpha(Z),9aalpha))-
- 2-[(1R,3aR,5aR,6R,9aS)-6-[(Z)-pent-2-en-4-ynyl]-1,2,3,3a,4,5,5a,6,7,8,9,9a-dodecahydropyrrolo[1,2-a]quinolin-1-yl]ethanol
- DTXSID401029722
- (1S,3aS,5aS,6S(Z),9aR,10R)Dodecahydro-6-(2-penten-4-yl)pyrrolo(1,2-a)quinoline-1-ethanol
- Pyrrolo(1,2-a)quinoline-1-ethanol, dodecahydro-6-(2-penten-4-ynyl)-, (1alpha,3abeta,5aalpha,6alpha(Z),9aalpha)-
- GEPHYROTOXIN [MI]
- (1R,3AR,5AR,6R,9AS)-DODECAHYDRO-6-(2Z)-2-PENTEN-4-YNYLPYRROLO(1,2-A)QUINOLINE-1-ETHANOL
-
- 인치: InChI=1S/C19H29NO/c1-2-3-4-6-15-7-5-8-19-18(15)12-11-16-9-10-17(13-14-21)20(16)19/h1,3-4,15-19,21H,5-14H2/b4-3-/t15-,16-,17+,18+,19-/m0/s1
- InChIKey: IQTIQAXNJBRKRG-IZDLKJCPSA-N
- 미소: C#CC=CCC1CCCC2C1CCC3N2C(CC3)CCO
계산된 속성
- 정밀분자량: 287.224914549g/mol
- 동위원소 질량: 287.224914549g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 2
- 중원자 수량: 21
- 회전 가능한 화학 키 수량: 4
- 복잡도: 421
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 5
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 1
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 3.9
- 토폴로지 분자 극성 표면적: 23.5Ų
실험적 성질
- 융해점: 231-232° (dec)
- 비선광도: D25 -51.5° (c = 1 in ethanol)
Pyrrolo[1,2-a]quinoline-1-ethanol,dodecahydro-6-(2Z)-2-penten-4-ynyl-, (1R,3aR,5aR,6R,9aS)- (9CI) 관련 문헌
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
-
Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
D. Pihler-Puzović,A. L. Hazel,T. Mullin Soft Matter, 2016,12, 7112-7118
55893-12-4 (Pyrrolo[1,2-a]quinoline-1-ethanol,dodecahydro-6-(2Z)-2-penten-4-ynyl-, (1R,3aR,5aR,6R,9aS)- (9CI)) 관련 제품
- 900802-61-1(2-{(tert-butoxy)carbonyl(cyclopropyl)amino}propanoic acid)
- 1806841-22-4(3,4-Dibromo-6-(difluoromethyl)pyridine-2-methanol)
- 2243515-03-7(3-({(9H-fluoren-9-yl)methoxycarbonyl}(2-methoxy-5-methylphenyl)amino)propanoic acid)
- 2085689-78-5(ethyl 6-methyl-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate)
- 1494049-07-8(Benzenepropanoic acid, β-(aminomethyl)-4-(methoxymethyl)-)
- 1343771-56-1(2-(4-iodo-1H-pyrazol-1-yl)-N-methylethan-1-amine)
- 1234895-69-2(N-(3-methyl-1,2,4-oxadiazol-5-yl)methyl-3,3-diphenylpropanamide)
- 1261445-63-9(3-(2-tert-butylphenyl)propanoic acid)
- 4349-41-1(5-Methyltetrahydropteroic acid)
- 952966-60-8(4-methoxy-3,5-dimethyl-N-({1-(thiophen-2-yl)methylpiperidin-4-yl}methyl)benzene-1-sulfonamide)
추천 공급업체
Shandong Feiyang Chemical Co., Ltd
골드 회원
중국 공급자
대량

Tiancheng Chemical (Jiangsu) Co., Ltd
골드 회원
중국 공급자
대량
Heyuan Broad Spectrum Biotechnology Co., Ltd
골드 회원
중국 공급자
시약

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
골드 회원
중국 공급자
시약

江苏科伦多食品配料有限公司
골드 회원
중국 공급자
시약
